molecular formula C27H28N6O3 B11270024 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide

2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11270024
M. Wt: 484.5 g/mol
InChI Key: HKUHWPWKSIHJGR-UHFFFAOYSA-N
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Description

2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactionsCommon reagents include various organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby disrupting cellular signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C27H28N6O3

Molecular Weight

484.5 g/mol

IUPAC Name

2-[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C27H28N6O3/c1-3-4-15-36-22-11-9-21(10-12-22)23-16-24-26-30-33(27(35)31(26)13-14-32(24)29-23)18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34)

InChI Key

HKUHWPWKSIHJGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)C)C3=C2

Origin of Product

United States

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